2-Iodo-6-(trifluoromethyl)pyridine

描述

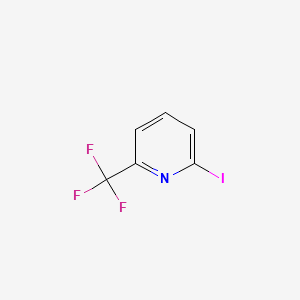

2-Iodo-6-(trifluoromethyl)pyridine is an organofluorine compound characterized by the presence of iodine and trifluoromethyl groups attached to a pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the halogenation of 6-(trifluoromethyl)pyridine using iodine in the presence of a suitable catalyst . Another approach involves the direct iodination of 6-(trifluoromethyl)pyridine using iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods: Industrial production of 2-Iodo-6-(trifluoromethyl)pyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

化学反应分析

Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.

Major Products Formed:

Substitution Reactions: Products include 2-azido-6-(trifluoromethyl)pyridine and 2-thiocyanato-6-(trifluoromethyl)pyridine.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

科学研究应用

2-Iodo-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

作用机制

The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

相似化合物的比较

- 2-Iodo-3-(trifluoromethyl)pyridine

- 2-Iodo-4-(trifluoromethyl)pyridine

- 2-Iodo-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Iodo-6-(trifluoromethyl)pyridine exhibits unique reactivity and selectivity due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s electronic properties and steric effects, making it a valuable intermediate in various synthetic applications .

生物活性

2-Iodo-6-(trifluoromethyl)pyridine is a notable compound in medicinal chemistry due to its unique structural features, which confer significant biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a pyridine ring substituted with an iodine atom and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which enhance the compound's reactivity and interaction with biological targets. The presence of iodine also contributes to its electrophilic character, making it suitable for various nucleophilic aromatic substitution reactions.

Biological Activities

This compound exhibits several biological activities that are of interest in drug development:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Research suggests that this compound may act as an inhibitor for certain kinases involved in cancer progression, indicating its potential role in cancer therapy.

- Central Nervous System (CNS) Disorders : Its ability to penetrate the blood-brain barrier positions it as a promising candidate for treating CNS disorders.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through:

- Hydrogen Bonding : The nitrogen in the pyridine ring can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions, which can stabilize binding to target sites.

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Focus | Key Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. | |

| Kinase Inhibition | Showed promising results as a CAMKK2 inhibitor with potential anticancer properties. | |

| CNS Penetration | Confirmed ability to cross the blood-brain barrier, indicating therapeutic potential for neurological conditions. |

Synthetic Routes

Several synthetic methods have been developed to produce this compound, emphasizing its versatility in chemical reactions:

- Nucleophilic Aromatic Substitution : Utilizes the electron-withdrawing nature of the trifluoromethyl group to facilitate substitution reactions.

- Regioselectivity Considerations : The presence of bulky substituents can influence the regioselectivity of reactions involving this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Iodo-6-(trifluoromethyl)pyridine, and what factors influence their efficiency?

The synthesis of this compound typically involves halogenation or cross-coupling strategies. Key methods include:

- Direct iodination : Introducing iodine via electrophilic substitution on a pre-functionalized pyridine ring. The trifluoromethyl group directs substitution to the 6-position due to its electron-withdrawing nature .

- One-pot synthesis : Utilizing intermediates like 2-amino derivatives, followed by diazotization and iodination. Reaction efficiency depends on temperature control and stoichiometric ratios of reagents such as NaNO₂ and KI .

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using boronic acids to replace iodine in downstream modifications. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity critically impact yields .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H NMR resolves pyridine ring protons. Chemical shifts at δ ~8.5–9.0 ppm (aromatic protons) and δ -60 to -70 ppm (CF₃) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 287.93 for C₆H₄F₃IN) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often combine acetonitrile and aqueous buffers .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability. Its strong electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions while deactivating the 3- and 5-positions. This polarity also increases thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. What factors govern regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?

Regioselectivity is dictated by:

- Electronic effects : The CF₃ group directs nucleophiles to the 4-position via resonance and inductive effects. Iodine at the 2-position acts as a leaving group, favoring substitution here under SNAr conditions .

- Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) may favor less hindered positions. Computational studies (DFT) suggest transition-state stabilization at the 4-position due to lower steric strain .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing ionic intermediates .

Q. How can researchers optimize cross-coupling reactions involving this compound?

- Catalyst screening : PdCl₂(dppf) or Pd(OAc)₂ with ligands like XPhos improves yields in Suzuki couplings. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C) .

- Base selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures minimizes side reactions.

- Substrate scope : Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) couple efficiently, while sterically hindered partners require higher temperatures .

Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?

- Kinase inhibition : Some studies report IC₅₀ < 1 µM for JAK2 inhibition, while others show no activity. Discrepancies may arise from assay conditions (e.g., ATP concentration) or cellular context (e.g., primary vs. immortalized cells) .

- CNS penetration : Conflicting BBB permeability data (logBB -0.5 vs. +0.2) suggest variability in measurement methods (e.g., in situ perfusion vs. PAMPA). Standardized protocols and metabolite profiling are recommended .

Q. What strategies mitigate iodine’s instability during long-term storage of this compound?

属性

IUPAC Name |

2-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYFTJSGVQORLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657724 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100366-74-3 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。